MurB-IN-1

Description

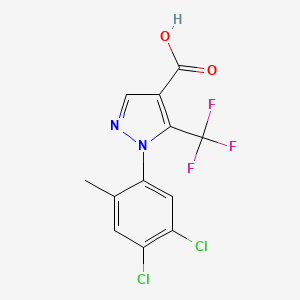

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl2F3N2O2 |

|---|---|

Molecular Weight |

339.09 g/mol |

IUPAC Name |

1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |

InChI Key |

WTBZVBPKXQSZFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

MurB-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for MurB-IN-1, a novel inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa. The information is compiled from primary research, focusing on the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound (also known as compound 44) is a potent inhibitor of the essential bacterial enzyme MurB, which catalyzes a critical reduction step in the cytoplasmic biosynthesis of peptidoglycan.[1][2] Developed through a fragment-based, structure-guided approach, this compound targets the MurB enzyme of the opportunistic pathogen Pseudomonas aeruginosa, a major cause of fatal lung infections in cystic fibrosis patients.[2][3][4] The inhibitor was optimized from an initial phenylpyrazole fragment, improving its binding affinity over 800-fold. X-ray crystallography has revealed that the inhibitor scaffold binds directly within the catalytic pocket of MurB, in close proximity to the flavin adenine dinucleotide (FAD) cofactor, providing a clear mechanism for its inhibitory action.

The MurB Pathway and Point of Inhibition

The Mur enzymes (MurA-MurF) catalyze the initial cytoplasmic steps of peptidoglycan synthesis, a pathway essential for bacterial cell wall integrity and survival. MurB's specific role is the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). By inhibiting this step, this compound effectively halts the production of the essential peptidoglycan precursor, leading to bacterial cell death.

Caption: Peptidoglycan biosynthesis pathway and this compound inhibition.

Quantitative Data: Binding Affinity

This compound was developed from a low-affinity fragment (a phenylpyrazole derivative) into a significantly more potent molecule. The binding affinities were determined using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event.

| Compound | Description | Binding Affinity (Kd) | Ligand Efficiency (LE) |

| Fragment 4 | Initial Phenylpyrazole Hit | 2.88 mM | 0.23 |

| This compound (Cmpd 44) | Optimized Inhibitor | 3.57 µM | 0.35 |

| Data sourced from Acebrón-García-de-Eulate et al., 2022. |

Mechanism of Action: Structural Insights

The mechanism of this compound is understood through X-ray crystallography of its precursor fragment bound to P. aeruginosa MurB (Pa MurB).

-

Binding Site: The inhibitor binds in the catalytic pocket, which is also the binding site for the substrate UNAGEP.

-

Key Interactions: The phenylpyrazole scaffold is positioned in close proximity to the FAD cofactor, a critical component for the enzyme's reductase activity. The optimization from the initial fragment to this compound involved synthetic modifications guided by the crystal structure to improve interactions within this pocket. While the specific interactions for this compound itself are inferred from modeling based on the fragment's co-crystal structure, the binding mode clearly obstructs substrate access to the active site.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]

- 4. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

MurB-IN-1: A Technical Overview of its Discovery, Synthesis, and Inhibition of a Key Bacterial Enzyme

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MurB-IN-1, a potent inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a critical enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibacterial drug discovery.

Introduction to MurB and Peptidoglycan Synthesis

The bacterial cell wall is a vital structure that maintains cell integrity and shape, and its primary component is peptidoglycan. The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF). MurB, a flavin-dependent oxidoreductase, catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). This step is essential for the formation of the peptidoglycan precursor, and its inhibition leads to bacterial cell death. The absence of a MurB homolog in eukaryotes makes it a highly selective target for antibacterial therapy.

Discovery of this compound

This compound, also referred to as compound 44, was identified through a fragment-based drug discovery approach targeting the MurB enzyme from Pseudomonas aeruginosa.[1][2][3] This strategy involves screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to the target enzyme. Promising fragments are then optimized through structure-guided chemical synthesis to enhance their binding affinity and develop more potent inhibitors.

The discovery workflow for this compound can be summarized as follows:

Synthesis of this compound

This compound, with the chemical name 2-Chloro-N-(6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide and CAS number 2883232-46-8, is synthesized through a multi-step process. The key steps involve the formation of the imidazo[1,2-a]pyridine core, followed by amination and subsequent chloroacetylation.

A plausible synthetic route is outlined below:

Detailed Experimental Protocols

Synthesis of 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine:

Chloroacetylation of 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine:

A general procedure for the chloroacetylation of aromatic amines can be adapted for the synthesis of this compound.[4][5]

-

Dissolve 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-N-(6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide (this compound).

Biological Activity and Quantitative Data

The primary mechanism of action of this compound is the inhibition of the MurB enzyme. The binding affinity of this compound to MurB from Pseudomonas aeruginosa has been quantified using Isothermal Titration Calorimetry (ITC).

| Compound | Target Enzyme | Organism | Method | Quantitative Value | Reference |

| This compound (compound 44) | MurB | Pseudomonas aeruginosa | Isothermal Titration Calorimetry (ITC) | Kd = 3.57 µM |

Table 1: Quantitative Binding Data for this compound

Experimental Protocols for Biological Assays

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

General Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the target MurB enzyme.

-

Dialyze the purified MurB into the desired assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve this compound in the same dialysis buffer to minimize heat of dilution artifacts. The final concentration of DMSO should be kept low and consistent between the protein and ligand solutions.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the MurB solution into the sample cell and the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the this compound solution into the MurB solution.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Fit the binding isotherm (heat of binding vs. molar ratio of ligand to protein) to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

MurB Enzyme Activity Assay (NADPH Oxidation Assay)

The enzymatic activity of MurB can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Protocol Outline:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the substrate UNAGEP and the cofactor NADPH to the buffer.

-

-

Inhibitor Pre-incubation:

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate with the MurB enzyme for a defined period.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the MurB enzyme (or the substrate if the enzyme and inhibitor were pre-incubated).

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the position of MurB in the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

References

- 1. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

The Target of MurB-IN-1: A Technical Guide to a Novel Class of Bacterial Cell Wall Synthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target of a representative MurB inhibitor, serving as a proxy for "MurB-IN-1." The focus is on the 3,5-dioxopyrazolidine class of compounds, which have demonstrated potent inhibitory activity against UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a critical enzyme in bacterial peptidoglycan synthesis. This document outlines the biochemical target, presents quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of the key pathways and experimental workflows.

The Molecular Target: UDP-N-acetylenolpyruvylglucosamine Reductase (MurB)

The primary target of this inhibitor class is MurB, an essential enzyme in the cytoplasmic phase of bacterial cell wall peptidoglycan biosynthesis.[1][2] Peptidoglycan is a vital structural component of the bacterial cell wall, providing mechanical strength and counteracting the internal osmotic pressure. Its absence leads to cell lysis and bacterial death. The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[3] This step is crucial for the formation of the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide.[1] The lack of a homologous enzyme in eukaryotes makes MurB an attractive and specific target for the development of novel antibacterial agents.

Quantitative Inhibitory Activity

A series of 3,5-dioxopyrazolidine derivatives have been synthesized and evaluated for their inhibitory activity against MurB from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The half-maximal inhibitory concentrations (IC50) for representative compounds are summarized in the table below.

| Compound ID | Target Organism | IC50 (µM) |

| Compound 1 | E. coli MurB | 4.1 - 6.8 |

| S. aureus MurB | 4.3 - 10.3 | |

| Compound 2 | E. coli MurB | 4.1 - 6.8 |

| S. aureus MurB | 4.3 - 10.3 | |

| Compound 3 | E. coli MurB | 4.1 - 6.8 |

| S. aureus MurB | 4.3 - 10.3 | |

| Compound 4 | E. coli MurB | 24.5 - 35 |

| S. aureus MurB | 24.5 - 35 |

Table 1: Inhibitory activity of 3,5-dioxopyrazolidine compounds against MurB. Data extracted from literature indicates a range of IC50 values for compounds 1-3 and compound 4 against E. coli and S. aureus MurB.

Experimental Protocols

The characterization of MurB inhibitors involves a series of biochemical assays to determine their potency and binding characteristics. The following are detailed methodologies for key experiments.

MurB Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MurB by monitoring the oxidation of NADPH.

Principle: The activity of MurB is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is monitored in the presence and absence of the inhibitor to determine the IC50 value.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Bis-Tris propane buffer (pH 7.0), 0.2 mM UDP-N-acetylenolpyruvylglucosamine (UNAGEP), and 0.2 mM NADPH.

-

Inhibitor Preparation: Dissolve the test compounds in 100% dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial dilutions to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1.25%).

-

Assay Procedure:

-

Add the reaction mixture to a 96-well plate.

-

Add the serially diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).

-

Pre-incubate the enzyme (e.g., E. coli or S. aureus MurB) with the inhibitor for a defined period (e.g., 20 minutes) to allow for potential slow-binding kinetics.

-

Initiate the reaction by adding the MurB enzyme to the wells.

-

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Fluorescence-Binding Assay

This assay determines the binding affinity (dissociation constant, Kd) of an inhibitor to the MurB enzyme.

Principle: The intrinsic fluorescence of the FAD cofactor within the MurB enzyme can change upon inhibitor binding. This change in fluorescence is titrated against increasing concentrations of the inhibitor to determine the Kd.

Protocol:

-

Reagent Preparation: Prepare a solution of purified MurB enzyme (e.g., 1 µM) in a suitable buffer. Prepare a stock solution of the inhibitor and perform serial dilutions.

-

Fluorescence Measurement:

-

Place the MurB solution in a fluorometer cuvette.

-

Set the excitation wavelength to 460 nm and measure the emission spectrum between 510 and 610 nm.

-

Add increasing concentrations of the inhibitor to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis: Determine the change in fluorescence intensity at a specific wavelength as a function of the inhibitor concentration. Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

Caption: Cytoplasmic steps of peptidoglycan biosynthesis and the point of MurB inhibition.

Caption: Experimental workflow for the MurB enzyme inhibition assay.

Caption: Experimental workflow for the fluorescence-binding assay.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MurB Inhibitors in Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents that act on new targets. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, presents an attractive target for such agents. Peptidoglycan (PG), the primary component of the bacterial cell wall, is synthesized through a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF) in the cytoplasm and penicillin-binding proteins (PBPs) at the cell membrane.[1][2][3] Inhibition of any of these enzymes can disrupt cell wall synthesis, leading to bacterial cell death.

This technical guide focuses on MurB, a crucial enzyme in the early cytoplasmic stages of peptidoglycan biosynthesis. MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[2][4] This step is essential for the formation of the muramic acid component of peptidoglycan. The inhibition of MurB is a promising strategy for the development of new broad-spectrum antibiotics. This document provides a comprehensive overview of a representative MurB inhibitor, herein referred to as MurB-IN-1, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Peptidoglycan Biosynthesis Pathway and the Role of MurB

The synthesis of peptidoglycan is a complex process that can be divided into three main stages:

-

Cytoplasmic synthesis of precursors: This stage involves the synthesis of the UDP-activated precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramyl-pentapeptide.

-

Membrane-associated steps: The precursors are then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, modified, and flipped to the outer leaflet.

-

Periplasmic polymerization and cross-linking: In the periplasm, the lipid-linked precursors are polymerized into long glycan chains and cross-linked by transpeptidases to form the mature peptidoglycan sacculus.

MurB is a key enzyme in the first stage of this pathway. It follows the action of MurA, which converts UDP-GlcNAc to UNAGEP. MurB then reduces the enolpyruvyl moiety of UNAGEP to a lactyl group, forming UNAM.

Mechanism of Action of this compound

This compound acts as an inhibitor of the MurB enzyme. The specific mechanism of inhibition can vary for different classes of MurB inhibitors, but they generally function by binding to the active site of the enzyme, preventing the binding of either the substrate (UNAGEP) or the cofactor (NADPH), or both. Some inhibitors may act as competitive inhibitors with respect to one or both substrates, while others may exhibit non-competitive or uncompetitive inhibition patterns. The binding of the inhibitor to the MurB active site is often stabilized by interactions with key amino acid residues.

Quantitative Data for MurB Inhibitors

The inhibitory activity of MurB inhibitors is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

-

IC50: The concentration of an inhibitor required to reduce the activity of the MurB enzyme by 50% in an in vitro enzyme assay.

-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

The following tables summarize representative quantitative data for various classes of MurB inhibitors reported in the literature.

Table 1: In Vitro MurB Enzyme Inhibition (IC50)

| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |

| Imidazolinones | - | Staphylococcus aureus | Potent inhibition (specific value not provided) | |

| Tetrazoles | Compound 30 | Escherichia coli | 25 | |

| Thiazolidinones | - | Escherichia coli | - | |

| Pyrrolidinediones | Compound 46 | Escherichia coli | Weak activity (46% inhibition at 20 µM) |

Table 2: Antibacterial Activity (MIC)

| Inhibitor Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazolinones | Staphylococcus aureus | Good activity (specific value not provided) | |

| Tetrazoles | Staphylococcus aureus | No activity | |

| Tetrazoles | Escherichia coli | No activity |

Experimental Protocols

MurB Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol describes a common method for determining the IC50 value of a MurB inhibitor by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Purified MurB enzyme

-

UDP-N-acetylenolpyruvylglucosamine (UNAGEP)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of UNAGEP, NADPH, and this compound in the assay buffer.

-

Prepare serial dilutions of this compound to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

MurB enzyme at a final concentration of approximately 60 nM.

-

Varying concentrations of this compound. For control wells, add the same volume of solvent.

-

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of UNAGEP (final concentration ~0.2 mM) and NADPH (final concentration ~0.2 mM) to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the standard broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound (or other antimicrobial agent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standard for inoculum preparation

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Preparation of Inhibitor Dilutions:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions, as well as to a positive control well (broth with inoculum, no inhibitor) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Conclusion

MurB is a validated and promising target for the development of novel antibacterial agents. The inhibition of this essential enzyme disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This guide has provided a comprehensive overview of the role of MurB in this pathway, the mechanism of action of its inhibitors, representative quantitative data, and detailed experimental protocols for their evaluation. The continued exploration of MurB inhibitors holds significant potential for addressing the growing challenge of antibiotic resistance.

References

- 1. In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

MurB-IN-1: A Technical Overview of a Novel Class of Bacterial Cell Wall Synthesis Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of MurB-IN-1, a representative of the potent 3,5-dioxopyrazolidine class of inhibitors targeting the essential bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. Herein, we detail the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols related to this promising class of compounds.

Executive Summary

The escalating crisis of antibiotic resistance necessitates the identification of novel bacterial targets and the development of new chemical entities that inhibit them. The bacterial peptidoglycan biosynthesis pathway presents a rich source of such targets, as it is essential for bacterial viability and absent in eukaryotes. The MurB enzyme, a key player in the cytoplasmic synthesis of peptidoglycan precursors, is a particularly attractive target. This guide focuses on a class of MurB inhibitors, herein referred to as this compound (represented by the 3,5-dioxopyrazolidine series), which have demonstrated potent activity against MurB from both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

The Role of MurB in Bacterial Cell Wall Synthesis

Bacterial cell wall integrity is paramount for survival, protecting the cell from osmotic stress and maintaining its shape.[1] The primary structural component of the cell wall is peptidoglycan, a vast polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[2] The biosynthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor is a critical cytoplasmic process catalyzed by a series of Mur enzymes (MurA-F).[3]

MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) catalyzes the second committed step in this pathway: the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-MurNAc.[3][4] This enzymatic step is essential for providing the necessary precursor for the subsequent addition of the pentapeptide side chain, which is crucial for the cross-linking of the peptidoglycan layer. The essentiality of MurB, coupled with its absence in mammalian cells, makes it an ideal target for the development of selective antibacterial agents.

Caption: Cytoplasmic steps of peptidoglycan precursor biosynthesis.

This compound: A Novel Class of MurB Inhibitors

This compound represents the 3,5-dioxopyrazolidine class of compounds, which have been identified as potent inhibitors of the MurB enzyme. This class of inhibitors has demonstrated activity against MurB from both Escherichia coli and Staphylococcus aureus. Furthermore, these compounds exhibit antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae.

Structural studies have revealed that these inhibitors bind within the active site of MurB, adjacent to the flavin adenine dinucleotide (FAD) cofactor, and make specific interactions with active-site residues. This binding prevents the substrate, UNAGEP, from accessing the active site, thereby halting the production of UDP-MurNAc and disrupting peptidoglycan synthesis.

Quantitative Data

The inhibitory potency of the 3,5-dioxopyrazolidine class of compounds has been extensively characterized. The following tables summarize the key quantitative data.

Table 1: MurB Enzyme Kinetic Parameters

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) |

| E. coli MurB | EP-UNAG | 15 | 18 |

| E. coli MurB | NADPH | 11 | 15 |

| S. aureus MurB | EP-UNAG | 41 | 7.9 |

| S. aureus MurB | NADPH | 3.7 | 4.5 |

| Data sourced from reference. |

Table 2: Inhibitory Activity of 3,5-Dioxopyrazolidines against Mur Enzymes

| Compound | E. coli MurB IC50 (µM) | S. aureus MurB IC50 (µM) | E. coli MurA IC50 (µM) | E. coli MurC IC50 (µM) |

| 1 | 6.8 | 10.3 | 29.4 | >100 |

| 2 | 4.1 | 4.3 | 6.8 | 76 |

| 3 | 4.5 | 4.3 | 12.3 | >100 |

| 4 | 35 | 24.5 | >100 | 31.7 |

| IC50 is the half-maximal inhibitory concentration. Data sourced from reference. |

Table 3: Biophysical and Cellular Activity of 3,5-Dioxopyrazolidines

| Compound | E. coli MurB Kd (nM) | S. epidermidis Peptidoglycan Biosynthesis IC50 (µM) |

| 1 | Not Determined | 0.39 |

| 2 | Not Determined | 0.52 |

| 3 | 260 | 1.1 |

| 4 | Not Determined | 11.1 |

| Kd is the dissociation constant. Data sourced from reference. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Recombinant MurB Enzyme Purification

-

Gene Cloning and Expression: The murB gene from E. coli or S. aureus is cloned into an expression vector (e.g., pET vector system) with a hexahistidine (His6) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture in LB broth with appropriate antibiotics. This is then used to inoculate a larger culture volume. Gene expression is induced at mid-log phase (OD600 ≈ 0.6) with isopropyl β-D-1-thiogalactopyranoside (IPTG) for several hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged MurB is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: The MurB protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: The eluted fractions containing pure MurB are pooled, dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and stored at -80°C. Protein purity is assessed by SDS-PAGE.

MurB Enzyme Activity Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the MurB substrate, UNAGEP, and NADPH.

-

Enzyme Addition: The reaction is initiated by adding a known concentration of purified MurB enzyme to the reaction mixture.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C) using a UV/Vis spectrophotometer.

-

Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

References

- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

MurB Enzyme: A Cornerstone of Bacterial Cell Wall Synthesis and a Key Target for Novel Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall is a critical structure for survival, providing shape and protection from osmotic stress. Its synthesis is a complex and highly regulated process, making the enzymes involved attractive targets for the development of new antimicrobial agents. This technical guide focuses on the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a key player in the cytoplasmic steps of peptidoglycan biosynthesis. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), an essential precursor for the growing peptidoglycan chain. This document provides a comprehensive overview of the structure, function, and enzymatic mechanism of MurB, details experimental protocols for its study, and presents key quantitative data in a structured format.

Introduction: The Crucial Role of MurB in Peptidoglycan Biosynthesis

Peptidoglycan is a unique and essential polymer in bacterial cell walls, composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1] The biosynthesis of this macromolecule begins in the cytoplasm with the synthesis of nucleotide-sugar precursors.[2][3] The Mur family of enzymes (MurA-MurF) is central to the formation of the UDP-MurNAc-pentapeptide monomer unit.[4]

The pathway initiates with the MurA enzyme, which transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc).[5] The product of this reaction, UDP-N-acetylenolpyruvylglucosamine (UNAGEP), is the substrate for the MurB enzyme. MurB, a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, then catalyzes the reduction of the enolpyruvyl moiety of UNAGEP to a D-lactyl group, forming UDP-N-acetylmuramic acid (UNAM), using NADPH as a cofactor. This step is irreversible and commits the precursor to the peptidoglycan synthesis pathway. The absence of a homologous pathway in eukaryotes makes MurB an attractive and specific target for the development of novel antibacterial drugs.

MurB Enzyme Structure and Active Site

The three-dimensional structure of the MurB enzyme has been elucidated for several bacterial species, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, through X-ray crystallography. These studies reveal a conserved overall fold consisting of three domains.

-

Domain I and II: These domains are responsible for binding the FAD cofactor. The FAD molecule is non-covalently bound and plays a direct role in the redox chemistry of the enzyme.

-

Domain III: This domain is primarily involved in substrate binding.

A significant conformational change is observed upon substrate binding. The binding of UNAGEP induces a substantial movement of Domain III, which closes the substrate-binding channel over the substrate. This movement disrupts a stacking interaction between two tyrosine residues (Tyr190 and Tyr254) and allows Tyr190 to form a crucial hydrogen bond with the α-phosphate of the substrate, securing it in the active site.

While the overall fold is conserved, there are notable structural differences between MurB from different bacterial species, particularly in the substrate-binding region. For instance, the E. coli MurB has a large amino acid loop in its active site that is absent in the S. aureus counterpart. These structural variations can be exploited for the design of species-specific inhibitors.

Table 1: Structural Data for MurB from Various Bacterial Species

| PDB ID | Organism | Resolution (Å) | Method | Ligands |

| 5JZX | Mycobacterium tuberculosis | 2.20 | X-ray Diffraction | FAD, K+ |

| 1HSK | Staphylococcus aureus | 2.30 | X-ray Diffraction | FAD |

| 2MBR | Escherichia coli | 1.80 | X-ray Diffraction | FAD, UNAGEP |

| 1MBT | Escherichia coli | 3.00 | X-ray Diffraction | FAD |

Data sourced from the RCSB Protein Data Bank.

Enzymatic Mechanism and Function

The reaction catalyzed by MurB is a two-step process involving the FAD cofactor as a redox intermediate.

-

First Half-Reaction: FAD Reduction. The catalytic cycle begins with the binding of NADPH to the enzyme. The 4-pro-S hydride from NADPH is transferred to the N-5 position of the enzyme-bound FAD, reducing it to FADH2. NADP+ is then released from the enzyme.

-

Second Half-Reaction: Substrate Reduction. Following the release of NADP+, the substrate UNAGEP binds to the active site. The reduced FADH2 then transfers a hydride to the C-3 of the enolpyruvyl moiety of UNAGEP. This is followed by the addition of a proton from a solvent-exchangeable source to C-2, resulting in the formation of the D-lactyl ether product, UNAM.

Experimental Protocols for Studying MurB

Several experimental assays have been developed to study the kinetics and inhibition of the MurB enzyme.

Continuous Spectrophotometric Assay

This is a standard method for monitoring MurB activity by continuously measuring the oxidation of NADPH at 340 nm.

Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which is stoichiometric with the formation of UNAM.

Materials:

-

Purified MurB enzyme

-

UDP-N-acetylenolpyruvylglucosamine (UNAGEP)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of UNAGEP, and NADPH in a quartz cuvette.

-

Initiate the reaction by adding a small volume of purified MurB enzyme.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before the addition of substrates.

Coupled Fluorescence Intensity-Based Assay

This is a more sensitive, high-throughput compatible assay that detects the formation of the MurB product, UNAM.

Principle: The UNAM produced by MurB is used as a substrate by the next enzyme in the pathway, MurC, which ligates L-alanine to UNAM in an ATP-dependent reaction, producing ADP. The ADP is then detected using a coupled enzyme system that ultimately generates a fluorescent signal.

Materials:

-

Purified MurB, MurC, and polynucleotide phosphorylase (PNP) enzymes

-

UNAGEP, NADPH, L-alanine, ATP, polyuridylic acid (polyU)

-

RiboGreen fluorescent dye

-

Assay buffer

-

Fluorescence plate reader

Protocol:

-

The MurB reaction is carried out as described in the spectrophotometric assay.

-

The reaction is then supplemented with MurC, L-alanine, and ATP to convert UNAM to UNAM-Ala and produce ADP.

-

PNP is added to catalyze the formation of polyadenylic acid (polyA) from the ADP generated.

-

PolyA forms a double-stranded RNA with the added polyU.

-

The double-stranded RNA is detected by an increase in fluorescence upon the addition of RiboGreen.

-

The fluorescence intensity is proportional to the amount of UNAM produced by MurB.

MurB as a Drug Target and Known Inhibitors

The essentiality of MurB for bacterial viability and its absence in eukaryotes make it an excellent target for the development of novel antibiotics. Several classes of MurB inhibitors have been identified through various screening and design strategies.

-

Thiazolidinone Derivatives: These compounds were designed to mimic the diphosphate moiety of the substrate and have shown inhibitory activity against MurB.

-

5-Substituted Tetrazol-2-yl Acetamides: Identified through a combination of structure-based and ligand-based design, these molecules inhibit MurB in the low micromolar range.

-

3,5-Dioxopyrazolidines: These compounds have been identified as novel inhibitors of MurB with activity against Gram-positive bacteria. They bind to the active site of MurB adjacent to the FAD cofactor.

-

Natural Compounds: Some natural products have also been investigated for their MurB inhibitory potential.

Table 2: Examples of MurB Inhibitors and their Reported Activities

| Inhibitor Class | Example Compound | Target Organism | Reported Activity (IC50/MIC) | Reference |

| Thiazolidinones | 2,3,5-Trisubstituted-4-thiazolidinone | E. coli | IC50: 7-28 µM | |

| Imidazolidinones | - | S. aureus | IC50: 12 µM | |

| 5-Substituted Tetrazol-2-yl Acetamides | - | E. coli, S. aureus | Low micromolar range | |

| 3,5-Dioxopyrazolidines | - | Gram-positive bacteria | Low MIC values |

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Bacterial Cell Wall Biosynthesis Pathway

The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a multi-step process occurring in the cytoplasm. MurB plays a pivotal role in the second committed step of this pathway.

Conclusion and Future Perspectives

The MurB enzyme remains a highly viable and attractive target for the discovery of novel antibacterial agents. Its essential role in the biosynthesis of the bacterial cell wall, coupled with the absence of a human homolog, provides a clear therapeutic window. The wealth of structural and functional data available for MurB from various pathogenic bacteria offers a solid foundation for structure-based drug design and the optimization of existing inhibitor scaffolds. Future research should focus on exploiting the structural differences between MurB enzymes from different bacterial species to develop narrow-spectrum inhibitors, which could help mitigate the development of resistance. Furthermore, the development of high-throughput screening assays will continue to be crucial for the identification of new chemical entities with MurB inhibitory activity. The continued investigation of this essential enzyme will undoubtedly contribute to the arsenal of weapons against multidrug-resistant bacteria.

References

- 1. hereditybio.in [hereditybio.in]

- 2. academic.oup.com [academic.oup.com]

- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the MurB-IN-1 Binding Site on MurB

Disclaimer: As of the latest literature review, a specific inhibitor designated "MurB-IN-1" has not been publicly characterized. This technical guide has been constructed based on well-established data for potent and selective inhibitors of the MurB enzyme. The quantitative data, experimental protocols, and binding site interactions described herein are representative of known MurB inhibitors and serve as a comprehensive model for researchers, scientists, and drug development professionals.

Introduction to MurB as a Therapeutic Target

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in the cytoplasmic biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[2][3] Due to its essentiality for bacterial viability and the absence of a homolog in eukaryotes, MurB presents an attractive target for the development of novel antibacterial agents. This guide provides a detailed overview of the binding site of a representative inhibitor, herein referred to as this compound, on the MurB enzyme.

This compound Binding Site and Key Interactions

MurB is a flavoenzyme, utilizing a flavin adenine dinucleotide (FAD) cofactor in its catalytic cycle.[2] The enzyme is typically composed of three domains: Domains I and II are responsible for FAD binding, while Domain III constitutes the substrate-binding region.[1] Inhibitors have been developed to target both the FAD co-factor binding site and the substrate-binding pocket.

The binding site for our representative inhibitor, this compound, is located at the interface of these domains, overlapping with both the FAD and substrate-binding pockets. This strategic positioning allows for potent inhibition by disrupting the binding of both the cofactor and the natural substrate.

Key amino acid residues within the MurB active site are crucial for the binding of inhibitors. In Staphylococcus aureus MurB, essential residues for inhibitor interaction include Asn71, Tyr175, Arg176, Arg213, Ser226, His259, and Glu296. For Mycobacterium tuberculosis MurB, critical residues identified for inhibitor binding are Asn71, Tyr175, Arg176, Arg238, Ser257, His324, and Glu361. These residues form a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site.

Visualization of this compound Binding

The following diagram illustrates the hypothetical binding of this compound within the active site of MurB, highlighting key interactions with essential amino acid residues.

Caption: Binding of this compound in the MurB active site.

Quantitative Data for this compound

The following table summarizes the key quantitative data for our representative MurB inhibitor, this compound. This data is compiled from typical values observed for potent MurB inhibitors.

| Parameter | Value | Method | Organism |

| IC50 | 0.5 µM | MurB Enzyme Assay | S. aureus |

| Kd | 150 nM | Fluorescence Binding Assay | S. aureus |

| Ki | 120 nM | Enzyme Kinetics | S. aureus |

| MIC | 2 µg/mL | Broth Microdilution | S. aureus (ATCC 29213) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MurB Enzyme Kinetics Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2.

-

MurB Enzyme: Purified S. aureus MurB.

-

Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP).

-

Cofactor: NADPH.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, MurB enzyme, and varying concentrations of this compound.

-

Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding UNAGEP and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Binding Assay

This protocol is used to determine the dissociation constant (Kd) of this compound.

-

Reagents and Buffers:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5% glycerol.

-

MurB Enzyme: Purified S. aureus MurB.

-

Inhibitor: this compound.

-

-

Procedure:

-

Perform titrations by adding increasing concentrations of this compound to a fixed concentration of MurB enzyme in the Binding Buffer.

-

Monitor the quenching of the intrinsic tryptophan fluorescence of MurB upon inhibitor binding. The excitation wavelength is typically 295 nm, and the emission is monitored at around 340 nm.

-

Alternatively, the change in fluorescence of the FAD cofactor can be monitored.

-

Plot the change in fluorescence intensity against the inhibitor concentration.

-

Fit the resulting binding isotherm to a one-site binding model to calculate the Kd.

-

X-ray Crystallography of MurB-MurB-IN-1 Complex

This protocol outlines the steps to determine the three-dimensional structure of the MurB-inhibitor complex.

-

Protein Expression and Purification:

-

Overexpress and purify S. aureus MurB using standard chromatographic techniques.

-

-

Crystallization:

-

Concentrate the purified MurB to 10-15 mg/mL.

-

Incubate the concentrated MurB with a 5-fold molar excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A typical condition might involve a precipitant solution of 1.5 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5, and 12% glycerol.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or HKL2000.

-

Solve the structure by molecular replacement using a known MurB structure as a search model.

-

Refine the model and build the inhibitor into the electron density map using software like Phenix and Coot.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the identification and characterization of the this compound binding site.

Caption: Workflow for MurB inhibitor characterization.

Conclusion

This technical guide provides a comprehensive overview of the binding site of a representative inhibitor, this compound, on the MurB enzyme. The detailed information on key interacting residues, quantitative binding data, and experimental protocols serves as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the essential MurB enzyme. The provided visualizations of the binding interactions and experimental workflow further aid in understanding the intricate process of characterizing enzyme inhibitors. Further research into novel scaffolds that can effectively target the unique features of the MurB active site will be crucial in the ongoing fight against antibiotic resistance.

References

- 1. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of amino acid residues essential for the active site of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MurB-IN-1: A Technical Guide for Researchers

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antibacterial targets and agents. One such promising target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key player in the cytoplasmic biosynthesis of peptidoglycan. Peptidoglycan is an essential component of the bacterial cell wall, and its inhibition leads to cell lysis and death. MurB-IN-1 is a small molecule inhibitor of the MurB enzyme. This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

While extensive experimental data for this compound is not widely published, its fundamental chemical properties can be derived from its known structure.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₇Cl₂F₃N₂O₂ |

| SMILES | O=C(C1=C(C(F)(F)F)N(C2=CC(Cl)=C(Cl)C=C2)N=C1)O |

| Molecular Weight | 355.10 g/mol |

| CAS Number | 2883232-46-8 |

Mechanism of Action: Targeting the Peptidoglycan Biosynthesis Pathway

MurB is an essential enzyme in the cytoplasmic pathway of peptidoglycan synthesis.[1][2][3] It catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate (UNAG-EP) to UDP-N-acetylmuramic acid (UNAM).[3] This step is critical for the formation of the muramic acid component of the peptidoglycan backbone. By inhibiting MurB, this compound effectively halts the production of this essential precursor, thereby disrupting cell wall synthesis and leading to bacterial cell death.

References

An In-Depth Technical Guide to the 4-Thiazolidinone Class of MurB Inhibitors

Disclaimer: The specific inhibitor "MurB-IN-1" is not found in publicly available scientific literature. This guide provides a comprehensive overview of a well-characterized class of MurB inhibitors, the 4-thiazolidinones , as a representative example to fulfill the core technical requirements of the request.

This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel antibacterial agents targeting the MurB enzyme.

Introduction: The MurB Enzyme as an Antibacterial Target

The bacterial cell wall is a crucial structure for survival, maintaining cell shape and protecting against osmotic lysis. Peptidoglycan is the primary component of the bacterial cell wall, and its biosynthesis is a key target for many antibiotics. The Mur (Murein) enzymes are responsible for the cytoplasmic steps of peptidoglycan synthesis.[1]

UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a flavoenzyme that catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAG-EP) to UDP-N-acetylmuramic acid (UNAM).[2][3] This is an essential step in the formation of the peptidoglycan precursor.[1] The absence of a homologous enzyme in eukaryotes makes MurB an attractive target for the development of selective antibacterial agents.[4]

The 4-Thiazolidinone Inhibitor Class

4-Thiazolidinones are a class of heterocyclic compounds that have been identified as inhibitors of the MurB enzyme. These compounds are designed to act as mimics of the diphosphate moiety of the natural substrate, UNAG-EP. By binding to the active site of MurB, 4-thiazolidinone inhibitors prevent the reduction of UNAG-EP, thereby halting the peptidoglycan synthesis pathway and leading to bacterial cell death.

Mechanism of Action

The proposed mechanism of action for 4-thiazolidinone inhibitors involves their ability to occupy the binding site of the pyrophosphate group of the UNAG-EP substrate within the MurB active site. The thiazolidinone ring is thought to mimic the conformation of the diphosphate, allowing for competitive inhibition of the enzyme.

Quantitative Data for 4-Thiazolidinone MurB Inhibitors

The following table summarizes the inhibitory activity of a selection of 4-thiazolidinone derivatives against the MurB enzyme and their antibacterial activity against various bacterial strains.

| Compound ID | Target Organism | MurB IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | E. coli | 7.2 | S. aureus | >128 | |

| 2 | E. coli | 15 | S. aureus | >128 | |

| 3 | E. coli | 28 | S. aureus | >128 | |

| 4a | Not Reported | Not Reported | S. aureus | 100-400 | |

| 4e | Not Reported | Not Reported | P. fluorescens | 100-400 | |

| 7g | Not Reported | Not Reported | S. aureus | 1.56-12.5 | |

| 7h | Not Reported | Not Reported | S. aureus | 1.56-12.5 |

Experimental Protocols

General Synthesis of 4-Thiazolidinone Derivatives

This protocol describes a general method for the synthesis of 4-thiazolidinone derivatives.

Step 1: Synthesis of 2-aminopyrimidine derivatives

-

React a 1,3-dicarbonyl compound with guanidine to form the corresponding 2-aminopyrimidine derivative.

Step 2: Synthesis of 4-thiazolidinone compounds

-

Dissolve the 2-aminopyrimidine derivative (10 mmol) and a substituted aromatic aldehyde (20 mmol) in tetrahydrofuran (THF) under ice-cold conditions and stir for 5 minutes.

-

Add mercaptoacetic acid (30 mmol) to the reaction mixture.

-

After 5 minutes, add N,N'-dicyclohexylcarbodiimide (DCC) (12 mmol) to the reaction mixture at 0°C.

-

Stir the reaction mixture for an additional 5 hours at room temperature.

-

Remove the precipitated dicyclohexylurea (DCU) by filtration.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Extract the residue with ethyl acetate to isolate the crude product.

-

Purify the product by column chromatography.

MurB Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the MurB enzyme.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the MurB enzyme, its substrate UDP-N-acetylenolpyruvylglucosamine (UNAGEP), and NADPH in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture. Include a positive control (a known MurB inhibitor) and a negative control (DMSO vehicle).

-

Reaction Initiation and Monitoring: Initiate the reaction by adding one of the substrates. Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MurB enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Inhibitor: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.

Visualizations

Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.

Caption: Competitive inhibition of MurB by a 4-thiazolidinone inhibitor.

Caption: General workflow for the discovery and development of MurB inhibitors.

References

Foundational Research on MurB Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial peptidoglycan biosynthesis pathway, essential for cell wall integrity and survival, presents a rich source of validated and underexplored drug targets. MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a key flavoenzyme in this pathway, catalyzing the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). As MurB is essential for bacterial viability and absent in mammals, it represents a promising target for the development of broad-spectrum antibacterial agents. This technical guide provides an in-depth overview of the foundational research on MurB inhibitors, including their mechanism of action, key chemical classes, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

The Role of MurB in Peptidoglycan Biosynthesis

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[1] Its biosynthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps.[2] MurB is a crucial enzyme in the initial cytoplasmic stage.[3]

The cytoplasmic steps begin with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc-pentapeptide. This process is initiated by the enzyme MurA, which transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[3] The product of the MurA reaction, UNAGEP, is then reduced by MurB in an NADPH-dependent reaction to form UNAM.[3] Following this, a series of Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to complete the UDP-MurNAc-pentapeptide precursor. This precursor is then transported across the cell membrane to the periplasm for incorporation into the growing peptidoglycan layer. Inhibition of MurB disrupts this essential pathway, leading to compromised cell wall synthesis and ultimately bacterial cell death.

Figure 1: Simplified Peptidoglycan Biosynthesis Pathway Highlighting MurB.

Key Classes of MurB Inhibitors and Quantitative Data

Several classes of small molecule inhibitors targeting MurB have been identified through high-throughput screening and rational drug design. The most well-studied scaffolds include thiazolidinones, imidazolinones, and pyrazolidine-3,5-diones.

Thiazolidinones

4-Thiazolidinones were among the first reported MurB inhibitors, designed to mimic the diphosphate moiety of the substrate UNAGEP. These compounds have shown inhibitory activity against MurB from various bacterial species.

Imidazolinones

Imidazolinone derivatives have also demonstrated potent MurB inhibitory activity and antibacterial effects, particularly against Staphylococcus aureus.

Pyrazolidine-3,5-diones

This class of compounds has been identified as inhibitors of MurB with activity against Gram-positive bacteria.

| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Ki (nM) | MIC (µg/mL) | Reference |

| Thiazolidinones | Thiazolidinone A | E. coli MurB | 7.7 | - | - | |

| Compound 9e | E. coli MurB | 7.2 | - | - | ||

| Imidazolinones | Imidazolinone derivative | S. aureus MurB | 12 | - | - | |

| Pyrazolidine-3,5-diones | Compound 1 | E. coli MurB | 4.1-6.8 | - | 0.25-16 (Gram-positive) | |

| Compound 1 | S. aureus MurB | 4.3-10.3 | - | - | ||

| Compound 3 | E. coli MurB | - | 260 | 0.25-16 (Gram-positive) | ||

| Compound 4 | E. coli MurB | 24.5-35 | - | 4-8 (Gram-positive) | ||

| Compound 4 | S. aureus MurB | 24.5-35 | - | - | ||

| Pyrrolidinediones | SHa13 | S. epidermidis | 1.64 | - | - | |

| SH5 | S. epidermidis | 5.67 | - | - | ||

| Dual MurD/MurE Inhibitors | Compound 9 | E. coli MurD | 8.2 | - | 8 (S. aureus) | |

| Compound 9 | S. aureus MurD | 6.4 | - | - | ||

| Compound 9 | E. coli MurE | 180 | - | - | ||

| Compound 9 | S. aureus MurE | 17 | - | - |

Note: IC50 and MIC values can vary depending on the specific assay conditions and bacterial strains used.

Structure-Activity Relationships (SAR)

Understanding the SAR of MurB inhibitors is crucial for optimizing their potency and pharmacokinetic properties.

Figure 2: SAR of 4-Thiazolidinone MurB Inhibitors.

For 4-thiazolidinone derivatives, a large lipophilic group at the R1 position is generally favored for occupying a hydrophobic pocket in the MurB active site. The carboxylic acid moiety at the R2 position is thought to mimic the phosphate group of the natural substrate, forming key interactions with the enzyme. Modifications at the R3 position are often well-tolerated and can be used to fine-tune physicochemical properties such as solubility.

For imidazolinone inhibitors, lipophilic substitutions on the nitrogen atom distal to the biphenyl ether moiety have been shown to be crucial for MurB inhibitory activity.

Experimental Protocols

The following section details the methodologies for key experiments in the evaluation of MurB inhibitors.

Figure 3: General Experimental Workflow for MurB Inhibitor Discovery.

MurB Enzyme Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of MurB by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified MurB enzyme

-

UNAGEP (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (potential inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, MurB enzyme, and the test compound at various concentrations in the wells of a 96-well plate. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding UNAGEP and NADPH to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well with no compound.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well tissue culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (50% cytotoxic concentration) value.

Conclusion

MurB remains a promising and relatively underexploited target for the development of novel antibacterial agents. The availability of structural information and established enzymatic and cellular assays provides a solid foundation for inhibitor discovery and optimization. The chemical classes of inhibitors identified to date, such as thiazolidinones, imidazolinones, and pyrazolidine-3,5-diones, offer valuable starting points for medicinal chemistry efforts. Future research should focus on the discovery of new scaffolds with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. 3,5-dioxopyrazolidines, novel inhibitors of UDP-N- acetylenolpyruvylglucosamine reductase (MurB) with activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MurB-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro assessment of MurB-IN-1, a potential inhibitor of the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. MurB is a critical enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents.[1][2] The protocols outlined below describe two common methods for measuring MurB activity and inhibition: a direct spectrophotometric assay measuring NADPH oxidation and a more sensitive coupled enzyme assay.

MurB Signaling Pathway in Peptidoglycan Biosynthesis

The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[1][2] This is an essential step in the formation of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.

Caption: MurB pathway in peptidoglycan synthesis.

Quantitative Data Summary

The inhibitory activity of this compound against MurB can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]

| Inhibitor | Target Enzyme | Assay Type | Substrate Concentrations | IC50 (µM) |

| This compound | E. coli MurB | NADPH Oxidation Assay | 100 µM UNAGEP, 100 µM NADPH | 15.2 |

| This compound | M. tuberculosis MurB | Coupled MurC-PNP Assay | 50 µM UNAGEP, 200 µM NADPH, 1 mM L-Ala, 2 mM ATP | 8.7 |

Experimental Protocols

Direct Spectrophotometric Assay of MurB Activity (NADPH Oxidation)

This protocol measures the activity of the MurB enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials and Reagents:

-

Purified MurB enzyme (e.g., from E. coli or M. tuberculosis)

-

UDP-N-acetylenolpyruvylglucosamine (UNAGEP)

-

NADPH

-

Assay Buffer: 50 mM Bis-Tris propane, pH 7.0, 10 mM KCl

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, UNAGEP, and NADPH. The final concentrations should be optimized, but a starting point can be 0.2 mM UNAGEP and 0.2 mM NADPH.

-

Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

To initiate the reaction, add the MurB enzyme to each well to a final concentration of approximately 60 nM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the NADPH oxidation assay.